molecular formula C17H22F3N3O3 B2476061 4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine CAS No. 2198567-13-2

4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine

Cat. No. B2476061
CAS RN: 2198567-13-2
M. Wt: 373.376
InChI Key: PKGOHZVLUACVJB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a morpholine ring, a piperidine ring, a pyridine ring, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the trifluoromethyl group and the nitrogen atoms in the morpholine and piperidine rings. These could act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Compounds with similar structures are often used in the development of new pharmaceuticals and agrochemicals. Therefore, this compound could potentially be used in such research .

properties

IUPAC Name

morpholin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O3/c18-17(19,20)14-2-1-3-15(21-14)26-12-13-4-6-22(7-5-13)16(24)23-8-10-25-11-9-23/h1-3,13H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGOHZVLUACVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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